3,6-Dibromopyrazine-2,5-dicarboxylic acid
CAS No.: 960510-32-1
Cat. No.: VC8335884
Molecular Formula: C6H2Br2N2O4
Molecular Weight: 325.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 960510-32-1 |
|---|---|
| Molecular Formula | C6H2Br2N2O4 |
| Molecular Weight | 325.9 g/mol |
| IUPAC Name | 3,6-dibromopyrazine-2,5-dicarboxylic acid |
| Standard InChI | InChI=1S/C6H2Br2N2O4/c7-3-1(5(11)12)9-4(8)2(10-3)6(13)14/h(H,11,12)(H,13,14) |
| Standard InChI Key | RQRIPQYTFAYYMX-UHFFFAOYSA-N |
| SMILES | C1(=C(N=C(C(=N1)Br)C(=O)O)Br)C(=O)O |
| Canonical SMILES | C1(=C(N=C(C(=N1)Br)C(=O)O)Br)C(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a pyrazine ring—a six-membered aromatic system containing two nitrogen atoms at positions 1 and 4. Bromine atoms occupy positions 3 and 6, while carboxylic acid groups () are positioned at carbons 2 and 5. This arrangement creates a planar, symmetric structure with significant dipole moments due to the electronegativity of bromine and the electron-deficient nature of the pyrazine ring.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 960510-32-1 |
| Molecular Formula | |
| Molecular Weight | 325.9 g/mol |
| IUPAC Name | 3,6-dibromopyrazine-2,5-dicarboxylic acid |
| SMILES | C1(=C(N=C(C(=N1)Br)C(=O)O)Br)C(=O)O |
| InChIKey | RQRIPQYTFAYYMX-UHFFFAOYSA-N |
The crystal structure remains uncharacterized, but computational models predict strong hydrogen bonding between carboxylic acid groups and π-π stacking interactions between adjacent pyrazine rings.
Synthesis and Manufacturing
Bromination of Pyrazinedicarboxylic Acid
The primary synthesis route involves brominating 2,5-pyrazinedicarboxylic acid using bromine () or -bromosuccinimide (NBS) under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where bromine replaces hydrogen atoms at the para positions relative to the carboxylic acid groups.
Yields typically range from 60–75%, with purification achieved via recrystallization from acetic acid or column chromatography.
Alternative Pathways
A related compound, 3,6-dibromopyrazin-2-amine (CAS No. 957230-70-5), is synthesized from 3,6-dibromo-pyrazine-2-carboxylic acid using diphenyl phosphoryl azide and triethylamine in tert-butanol, followed by trifluoroacetic acid treatment . While this method targets an amine derivative, it highlights the reactivity of brominated pyrazine intermediates in nucleophilic substitution reactions.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromine atoms at positions 3 and 6 are susceptible to nucleophilic displacement. For example, reactions with amines (e.g., ammonia, alkylamines) yield diamino derivatives, while thiols produce thioether-linked compounds . These reactions are critical for constructing heterocyclic frameworks in drug discovery.
Esterification and Amidation
The carboxylic acid groups undergo esterification with alcohols (e.g., methanol, ethanol) catalyzed by or , forming diesters like dimethyl 3,6-dibromopyrazine-2,5-dicarboxylate. Similarly, coupling with amines via carbodiimide reagents generates diamides.
Table 2: Common Derivatives
| Derivative | Reagent | Application |
|---|---|---|
| Diester | Methanol + | Solubility enhancement |
| Diamide | Ethylenediamine + EDC | Polymer precursors |
| Diamino | Ammonia (aq.) | Ligand synthesis |
Applications in Research and Industry
Medicinal Chemistry
The compound’s bromine atoms serve as handles for introducing pharmacophores. For instance, Suzuki-Miyaura coupling with aryl boronic acids generates biaryl pyrazines, which are evaluated as kinase inhibitors or antimicrobial agents. Its diamino derivative (CAS No. 203798-34-9) exhibits potential in targeting bacterial dihydrofolate reductase .
Materials Science
In optoelectronics, 3,6-dibromopyrazine-2,5-dicarboxylic acid is a precursor for conjugated polymers. Coordination with transition metals (e.g., Zn²⁺, Cu²⁺) yields metal-organic frameworks (MOFs) with tunable luminescence and conductivity.
| Precaution | Recommendation |
|---|---|
| Personal Protection | Gloves, goggles, respirator |
| Storage | Sealed, 2–8°C, dry |
| Spill Management | Absorb with inert material |
Comparative Analysis with Analogues
3,6-Diaminopyrazine-2,5-dicarboxylic Acid
Replacing bromine with amine groups (CAS No. 203798-34-9) reduces electrophilicity but enhances hydrogen-bonding capacity, making it suitable for supramolecular chemistry .
3,6-Dibromopyrazine-2,5-dicarbonitrile
The dicarbonitrile derivative (CAS No. 1391026-27-9) lacks carboxylic acids but offers nitrile groups for click chemistry, expanding utility in polymer science .
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